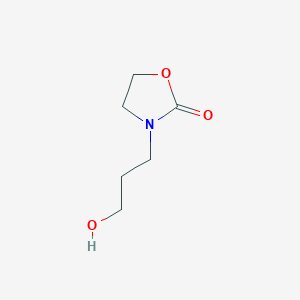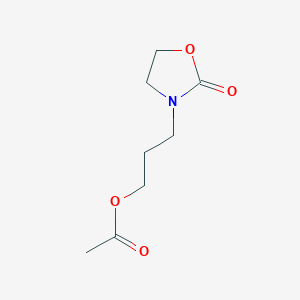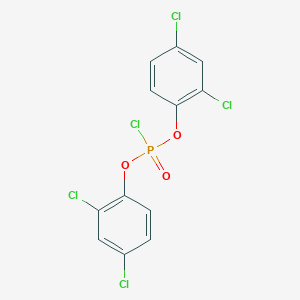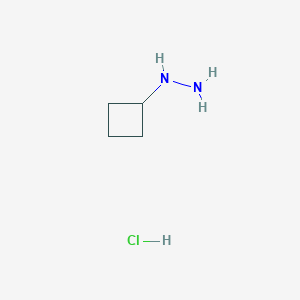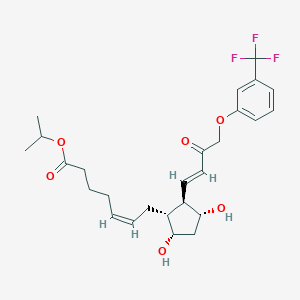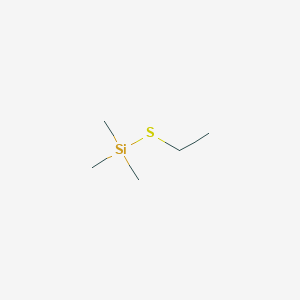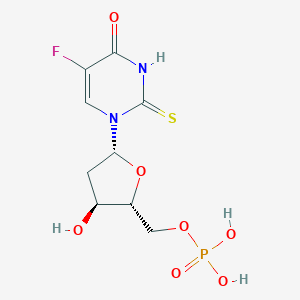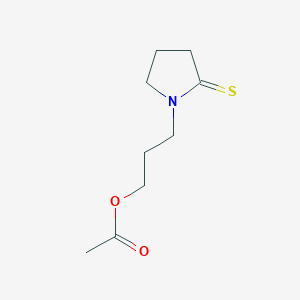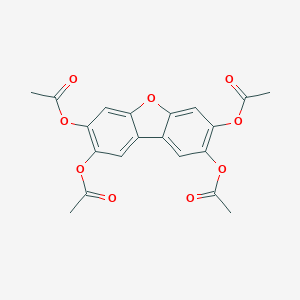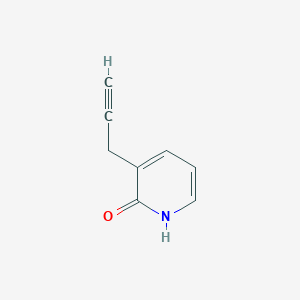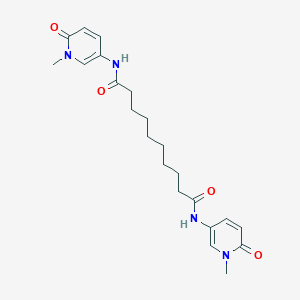
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide, also known as BTO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has shown promising results in various studies.
作用机制
The mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is not fully understood. However, it has been suggested that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB).
生化和生理效应
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide inhibits the growth of cancer cells and induces apoptosis. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also been found to inhibit angiogenesis and the production of pro-inflammatory cytokines. In vivo studies have shown that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has anticancer and anti-inflammatory effects.
实验室实验的优点和局限性
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is also stable and can be stored for a long time. However, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has low bioavailability, which limits its use in vivo.
未来方向
There are several future directions for the study of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide. One direction is to investigate the potential of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide as an anticancer and anti-inflammatory agent in vivo. Another direction is to explore the use of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. Further studies are also needed to understand the mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide and to improve its bioavailability.
Conclusion:
In conclusion, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been synthesized using different methods and has shown promising results in various studies. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has potential as an anticancer and anti-inflammatory agent and has been used as a ligand for the synthesis of metal complexes. Further studies are needed to understand the mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide and to improve its bioavailability.
合成方法
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with 1,8-octanedioic acid in the presence of thionyl chloride and triethylamine. Another method involves the reaction of 2-aminobenzothiazole with octanedioic acid and acetic anhydride in the presence of triethylamine. The yield of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide using these methods is around 60-70%.
科学研究应用
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also shown potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. In material science, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been used as a ligand for the synthesis of metal complexes.
属性
CAS 编号 |
148805-98-5 |
|---|---|
产品名称 |
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
分子式 |
C22H30N4O4 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
N,N'-bis(1-methyl-6-oxopyridin-3-yl)decanediamide |
InChI |
InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28) |
InChI 键 |
WLGABTVEZHOVSB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
规范 SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
其他 CAS 编号 |
148805-98-5 |
同义词 |
I4-BT8MeDNH2 N,N'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



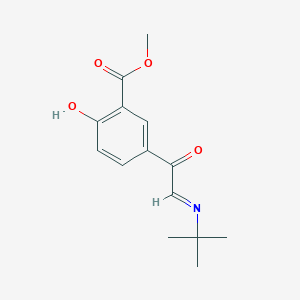
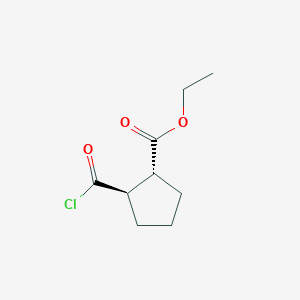
![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
